molecular formula C19H34ClNO3 B580313 1-Hydroxy Fingolimod Hydrochloride CAS No. 268557-51-3

1-Hydroxy Fingolimod Hydrochloride

Cat. No.: B580313
CAS No.: 268557-51-3
M. Wt: 359.935
InChI Key: BVEROLVYZKXBKL-UHFFFAOYSA-N
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Description

1-Hydroxy Fingolimod Hydrochloride is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis (MS). The compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Fingolimod Hydrochloride involves multiple steps, starting from n-octylbenzene and 3-nitropropionic acid. The process includes Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods: Industrial production of highly pure Fingolimod Hydrochloride (greater than 99.8% purity) can be achieved without the use of column chromatographic purification. This method involves reacting 2-acetamidol,3-diacetoxy-2-(2-phenylethyl)propane with specific reagents under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy Fingolimod Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Fingolimod, such as N,N-dimethyl, N-methyl, and nitrohydroxy compounds .

Scientific Research Applications

1-Hydroxy Fingolimod Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy Fingolimod Hydrochloride involves its modulation of sphingosine 1-phosphate receptors (S1PRs). By binding to these receptors, the compound sequesters lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions. This mechanism is crucial in reducing the relapse rate in multiple sclerosis .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy Fingolimod Hydrochloride stands out due to its specific hydroxylation, which may confer unique pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its analogs .

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, and medicine. Its unique chemical properties, diverse applications, and promising therapeutic potential make it a valuable subject for ongoing research and development.

Properties

CAS No.

268557-51-3

Molecular Formula

C19H34ClNO3

Molecular Weight

359.935

IUPAC Name

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride

InChI

InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H

InChI Key

BVEROLVYZKXBKL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl

Synonyms

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); 

Origin of Product

United States

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